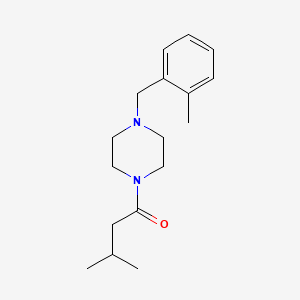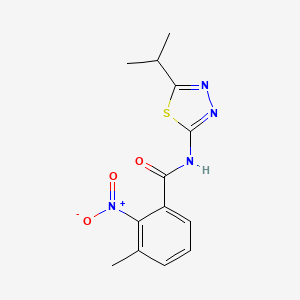
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a derivative of carbothioamide and is synthesized through a specific method.
Mécanisme D'action
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide exerts its effects through the activation of the hypothalamus-pituitary-gonadal axis, resulting in the increased secretion of luteinizing hormone and follicle-stimulating hormone. This leads to the stimulation of gonadal steroidogenesis and the subsequent increase in the production of testosterone and estrogen. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to have various biochemical and physiological effects, including the stimulation of gonadal steroidogenesis, the increase in feed intake and growth rate of livestock, the improvement of the growth rate and survival rate of fish, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has also been found to have potential anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has several advantages for lab experiments, including its relatively simple synthesis method, its potential applications in various fields, and its well-characterized mechanism of action. However, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide also has some limitations, including its potential toxicity and the need for further research to fully understand its effects and potential applications.
Orientations Futures
There are several future directions for the research of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide, including the investigation of its potential applications in other fields, such as veterinary medicine and environmental science. Further research is also needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases. Additionally, the development of new and improved synthesis methods for N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide may lead to increased efficiency and reduced toxicity.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide is synthesized through the reaction of 2,5-dimethylaniline with carbon disulfide, followed by the reaction with morpholine and hydrochloric acid. The resulting compound is then treated with sodium hydroxide, resulting in the formation of N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide. This synthesis method is a relatively simple process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been used to improve the growth rate and survival rate of fish. In medicine, N-(2,5-dimethylphenyl)-4-morpholinecarbothioamide has been found to have potential anticancer and neuroprotective properties.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-3-4-11(2)12(9-10)14-13(17)15-5-7-16-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZZUNOLVCLPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)


